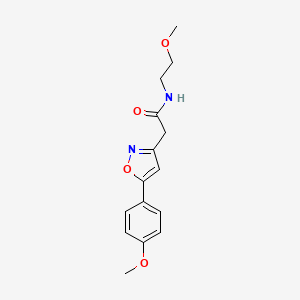

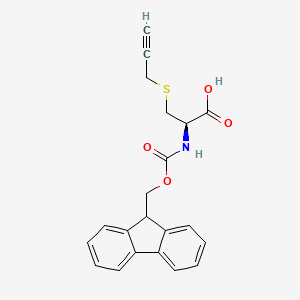

![molecular formula C15H18N4O3S2 B2550886 3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034379-97-8](/img/structure/B2550886.png)

3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the generation of an N-acyliuminum ion due to the nucleophilic attack of an azomethine nitrogen atom with acetic anhydride . This is followed by tautomerization into a carbocation, which enhances the 1,5-intramolecular nucleophilic attack of an oxygen atom, leading to the final products .Molecular Structure Analysis

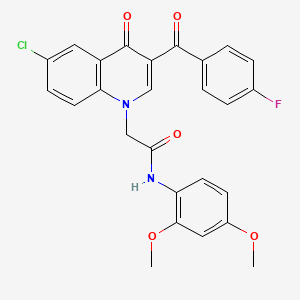

The molecular structure of a compound is responsible for various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, the presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions probably take place by the generation of the N-acyliuminum ion due to the nucleophilic attack of the azomethine nitrogen atom with acetic anhydride . This is followed by tautomerization into a carbocation, which enhances the 1,5-intramolecular nucleophilic attack of an oxygen atom, leading to the final products .Scientific Research Applications

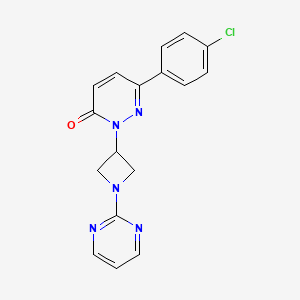

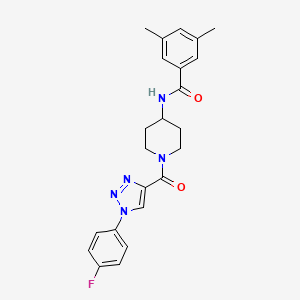

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Applications : Some compounds, closely related to the query compound, have been synthesized and explored for their antimicrobial activities. For instance, derivatives based on benzene sulfonamide showed potential as antimicrobial agents against various pathogens. These compounds were synthesized through various chemical reactions, including condensation and cyclization, to introduce heterocyclic moieties that are believed to confer antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002; El-Morsy, 2014).

Carbonic Anhydrase Inhibition for Therapeutic Applications

- Inhibition of Human Carbonic Anhydrase Isozymes : Research into sulfonamide derivatives, including those incorporating thiadiazole moieties, has shown these compounds to be potent inhibitors of human carbonic anhydrase (CA) isozymes, which are enzymes involved in critical physiological processes. Inhibition of specific CA isozymes has therapeutic potential for conditions like glaucoma, edema, and certain cancers. A series of benzenesulfonamides incorporating various moieties demonstrated low nanomolar activity against hCA II, a cytosolic enzyme, with implications for developing novel therapeutic agents (Alafeefy et al., 2015; Turkmen et al., 2005).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities . These activities are often attributed to the presence of the =N-C-S- moiety and strong aromaticity of the ring, which provide low toxicity and great in vivo stability .

Properties

IUPAC Name |

3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-11(20)12-3-2-4-14(9-12)24(21,22)18-13-5-7-19(8-6-13)15-10-16-23-17-15/h2-4,9-10,13,18H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZJHIZBNMLGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)

![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)

![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)

![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)

![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)

![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)